molecular formula C20H20ClN5O2S B11388684 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11388684
M. Wt: 429.9 g/mol
InChI Key: BAFYILCVGZJUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5O2S/c1-3-16-23-24-20-26(16)25-17(12-9-10-15(28-2)14(21)11-12)18(29-20)19(27)22-13-7-5-4-6-8-13/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

BAFYILCVGZJUAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Its potential anticancer and anti-inflammatory properties are being explored in preclinical studies.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

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